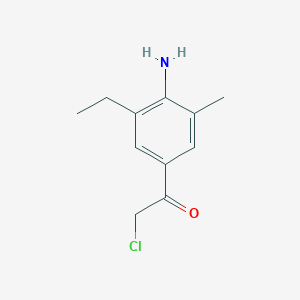
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a chloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-ethyl-5-methylphenol.
Chlorination: The phenol is chlorinated using thionyl chloride (SOCl₂) to introduce the chloroethanone group.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the chlorination process.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloroethanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Products: Formation of azido or thiocyanato derivatives.
Oxidation Products: Formation of nitro derivatives.
Reduction Products: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-ethyl-5-methylphenol: Lacks the chloroethanone group, making it less reactive in substitution reactions.
1-(4-Amino-3-ethyl-5-methylphenyl)-2-bromoethan-1-one: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-(4-Amino-3-ethyl-5-methylphenyl)-2-iodoethan-1-one: Contains an iodo group, which is more reactive than the chloro group.
Uniqueness
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethanone moiety allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
693288-44-7 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
1-(4-amino-3-ethyl-5-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-5-9(10(14)6-12)4-7(2)11(8)13/h4-5H,3,6,13H2,1-2H3 |
Clave InChI |
QAZGUZJNEBVOLA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)C(=O)CCl)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)



![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)




